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molecular formula C6H5N3O3S B037917 2,1,3-Benzoxadiazole-4-sulfonamide CAS No. 114322-13-3

2,1,3-Benzoxadiazole-4-sulfonamide

Cat. No. B037917
M. Wt: 199.19 g/mol
InChI Key: WQAIYIVOEJWVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746356

Procedure details

To a stirred solution of 3.0 g of 2,1,3-benzoxadiazole-4-sulfonyl chloride and 200 mL of tetrahydrofuran at -30° C. was added 10 mL of ammonia under an inert atmosphere. The resulting suspension was stirred at ambient temperature for 3 hours. Concentrated ammonium hydroxide (20 mL) and water (20 mL) were added. The reaction was extracted with ethyl acetate and the organic extracts were combined, dried over magnesium sulfate, filtered, and stripped to give a crude solid. Recrystallization from chlorobutanethanol afforded 1.82 g of the title compound as an orange-tan solid, m.p. 157°-159° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[O:2][N:3]=[C:4]2[C:9]([S:10](Cl)(=[O:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=12.O1CCCC1.[NH3:19].[OH-].[NH4+]>O>[N:1]1[O:2][N:3]=[C:4]2[C:9]([S:10]([NH2:19])(=[O:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=12 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N=1ON=C2C1C=CC=C2S(=O)(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from chlorobutanethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N=1ON=C2C1C=CC=C2S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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